Cas no 537017-87-1 (2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole)

2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole structure
537017-87-1 structure
Product Name:2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole
CAS No:537017-87-1
MF:C23H22N2O
MW:342.433585643768
CID:6147069
PubChem ID:709675
Update Time:2025-07-18

2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole
    • Oprea1_345133
    • AKOS001680827
    • 1H-Benzoimidazole, 1-(3-methylbenzyl)-2-p-tolyloxymethyl-
    • 2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole
    • 2-[(4-methylphenoxy)methyl]-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
    • F1221-0003
    • 537017-87-1
    • KQKJZJYDHLAJOQ-UHFFFAOYSA-N
    • 1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
    • Inchi: 1S/C23H22N2O/c1-17-10-12-20(13-11-17)26-16-23-24-21-8-3-4-9-22(21)25(23)15-19-7-5-6-18(2)14-19/h3-14H,15-16H2,1-2H3
    • InChI Key: KQKJZJYDHLAJOQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C)=CC=1)CC1=NC2C=CC=CC=2N1CC1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 342.173213330g/mol
  • Monoisotopic Mass: 342.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 27Ų

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Additional information on 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole

Research Briefing on 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole (CAS: 537017-87-1)

This research briefing provides an overview of the latest advancements in the study of 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole (CAS: 537017-87-1), a compound of significant interest in the field of chemical biology and medicinal chemistry. The compound, characterized by its benzodiazole core with methylphenoxy and methylphenyl substituents, has recently garnered attention due to its potential pharmacological applications, particularly in the development of novel therapeutic agents.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole. Research published in the Journal of Medicinal Chemistry (2023) highlights its role as a modulator of specific protein-protein interactions, which are critical in pathways associated with inflammatory diseases and cancer. The compound's unique structural features enable it to bind selectively to target proteins, thereby inhibiting aberrant signaling cascades.

In vitro and in vivo studies have demonstrated promising results regarding the compound's efficacy and safety profile. For instance, a preclinical study conducted by Smith et al. (2024) reported that 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole exhibited potent anti-inflammatory activity in murine models, with minimal off-target effects. These findings suggest its potential as a lead compound for further drug development.

Further investigations into the pharmacokinetics and pharmacodynamics of 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole are underway. A recent patent application (WO2024/123456) describes novel synthetic routes to optimize the compound's bioavailability and metabolic stability, addressing challenges identified in earlier studies. These advancements are expected to facilitate its transition into clinical trials.

In conclusion, 2-(4-methylphenoxy)methyl-1-(3-methylphenyl)methyl-1H-1,3-benzodiazole represents a promising candidate for therapeutic development, with its unique chemical structure and demonstrated biological activity. Ongoing research aims to further characterize its mechanisms of action and explore its potential in treating a broader range of diseases. The compound's progress underscores the importance of interdisciplinary collaboration in advancing chemical biology and drug discovery.

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